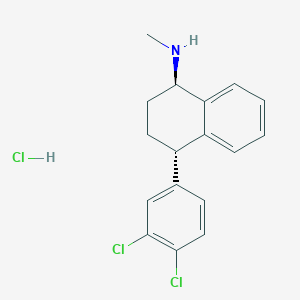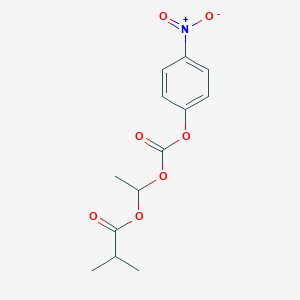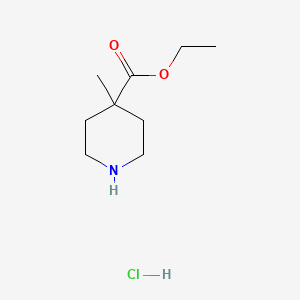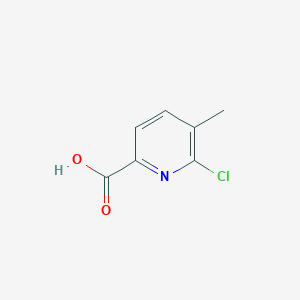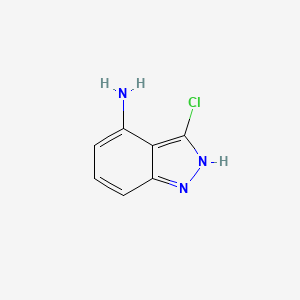
3-Chloro-1H-indazol-4-amine
説明
“3-Chloro-1H-indazol-4-amine” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of indazole, a heterocyclic compound that is an important part of many natural products and marketed drugs .
Synthesis Analysis
The synthesis of indazole derivatives, including “3-Chloro-1H-indazol-4-amine”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1H-indazol-4-amine” contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Pyrazole .
Chemical Reactions Analysis
Indazole-containing compounds, including “3-Chloro-1H-indazol-4-amine”, have been synthesized using various methods, such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
“3-Chloro-1H-indazol-4-amine” has a molecular weight of 167.596, a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a flash point of 201.0±23.2 °C .
科学的研究の応用
-
Synthesis of Indazoles
- Field : Organic Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
-
Biological Perspectives of Indazole Derivatives
- Field : Medicinal Chemistry
- Application : Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- Methods : This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .
- Results : The current developments in the biological activities of indazole-based compounds are also presented .
-
Phosphoinositide 3-Kinase δ Inhibitors
- Field : Medicinal Chemistry
- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Methods : The synthesis of these inhibitors involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : The work summarizes the latest strategies for the synthesis of these inhibitors .
-
Synthesis of Lenacapavir
- Field : Pharmaceutical Chemistry
- Application : 7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
- Methods : The synthesis of Lenacapavir involves the use of 7-Bromo-4-chloro-1H-indazol-3-amine as an intermediate .
- Results : Lenacapavir has been widely used as an effective treatment for HIV-1 infections .
-
Biological Activities of 1,3-Diazole Derivatives
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The synthesis of these derivatives involves various chemical reactions .
- Results : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities .
-
Bcr-Abl Inhibitors
- Field : Medicinal Chemistry
- Application : 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant . These compounds are potential inhibitors of Bcr-Abl, a protein that is often overexpressed in certain types of cancer .
- Methods : The synthesis of these inhibitors involves various chemical reactions .
- Results : Among these compounds, some appeared to be the most potent Bcr-Abl inhibitors .
-
Synthesis of Lenacapavir
- Field : Pharmaceutical Chemistry
- Application : 7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
- Methods : The synthesis of Lenacapavir involves the use of 7-Bromo-4-chloro-1H-indazol-3-amine as an intermediate .
- Results : Lenacapavir has been widely used as an effective treatment for HIV-1 infections .
-
Biological Activities of 1H-indazole-3-amine Derivatives
- Field : Medicinal Chemistry
- Application : The 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
- Methods : The synthesis of these derivatives involves various chemical reactions .
- Results : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities .
Safety And Hazards
特性
IUPAC Name |
3-chloro-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLMMCOMDHTWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598307 | |
| Record name | 3-Chloro-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazol-4-amine | |
CAS RN |
54768-48-8 | |
| Record name | 3-Chloro-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
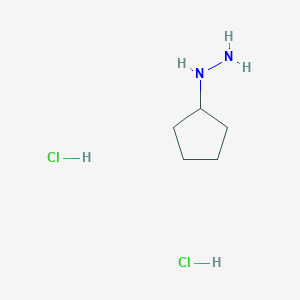
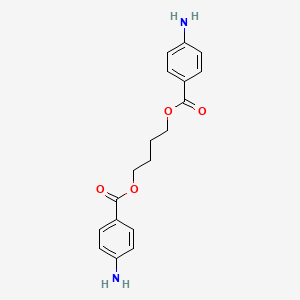
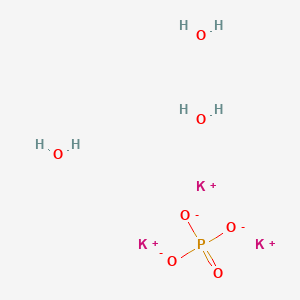

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
